molecular formula C11H10F3N3O B13636764 3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline CAS No. 500562-70-9

3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline

Cat. No.: B13636764
CAS No.: 500562-70-9
M. Wt: 257.21 g/mol
InChI Key: DNBRQMOMFIJQDE-UHFFFAOYSA-N
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Description

3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H10F3N3O. It is characterized by the presence of a quinoline core substituted with hydrazinyl, methoxy, and trifluoromethyl groups.

Preparation Methods

The synthesis of 3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of Substituents: The hydrazinyl group can be introduced via hydrazine hydrate treatment, while the methoxy group is typically added through methylation reactions using methyl iodide.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted quinoline derivatives.

Scientific Research Applications

3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

3-Hydrazinyl-6-methoxy-2-(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as:

The unique combination of hydrazinyl, methoxy, and trifluoromethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

500562-70-9

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

[6-methoxy-2-(trifluoromethyl)quinolin-3-yl]hydrazine

InChI

InChI=1S/C11H10F3N3O/c1-18-7-2-3-8-6(4-7)5-9(17-15)10(16-8)11(12,13)14/h2-5,17H,15H2,1H3

InChI Key

DNBRQMOMFIJQDE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)C(F)(F)F)NN

Origin of Product

United States

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